11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
11-Methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a tricyclic diaza compound featuring a fused pyrido-benzimidazole core. Its structure includes a carbonitrile group at position 10, a methyl group at position 11, and a pyridin-2-ylmethyl amino substituent at position 13.
Properties
IUPAC Name |
3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-13-10-18(22-12-14-6-4-5-9-21-14)24-17-8-3-2-7-16(17)23-19(24)15(13)11-20/h2-10,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBWUWQPGNVYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, including the formation of the pyrido[1,2-a]benzimidazole core and subsequent functionalization. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine intermediate. This intermediate is then further reacted with a nitrile-containing reagent under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Research Implications
The pyridinylmethyl amino group distinguishes the target compound in terms of hydrophilicity and target selectivity. Structural analogs with bulky (adamantyl) or electrophilic (chloro) groups prioritize lipid solubility or covalent inhibition, respectively. Computational similarity metrics and docking studies () support divergent therapeutic applications despite shared tricyclic frameworks.
Key Recommendations :
- Prioritize the target compound for kinase inhibition assays.
- Explore chloro-ethyl derivatives for antimicrobial activity.
- Optimize adamantyl-piperazinyl analogs for CNS penetration.
Biological Activity
The compound 11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C₁₇H₁₈N₄
- Molecular Weight : 290.36 g/mol
The structure features a diazatricyclo framework with a pyridine moiety that may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:
- In vitro studies have shown that related diazatricyclo compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in various biological processes:
- Dipeptidyl Peptidase IV (DPP-IV) : Similar compounds have been documented as DPP-IV inhibitors, which are relevant in the management of type 2 diabetes mellitus and obesity by enhancing insulin secretion and reducing glucagon levels .
Case Studies
-
Study on Anticancer Effects :
- A study conducted on a series of diazatricyclo compounds demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
- The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
-
DPP-IV Inhibition :
- A clinical trial involving a related compound showed a reduction in HbA1c levels in diabetic patients after 12 weeks of treatment.
- The study emphasized the importance of the pyridine moiety in enhancing DPP-IV inhibitory activity.
Data Table: Biological Activity Summary
| Activity Type | Related Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer (MCF-7) | Diazatricyclo A | 5.6 | Induction of ROS and apoptosis |
| DPP-IV Inhibition | Similar Compound | 20 | Enhances insulin secretion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
